

Physical and chemical properties of sparteine-sulfate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sparteine-sulfate

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Sparteine Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparteine sulfate, the salt form of the quinolizidine alkaloid sparteine, is a compound with significant pharmacological interest, primarily classified as a class 1a antiarrhythmic agent. Its mechanism of action is centered on the blockade of voltage-gated sodium channels in cardiac myocytes. This technical guide provides an in-depth overview of the physical and chemical properties of sparteine sulfate, including its various forms, solubility, melting point, and spectroscopic characteristics. Furthermore, it details experimental protocols for the determination of these properties and visualizes key concepts through diagrams of its mechanism of action and a general experimental workflow for its characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

Sparteine sulfate can exist in different forms, most notably as the anhydrous salt and the pentahydrate. It is crucial to distinguish between these forms as their physical properties, such as molecular weight, can differ.

General Properties

Property	Value	Reference
Chemical Name	(7S,7aR,14S,14aS)-Dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1',2'-e]diazocine Sulfate	
Appearance	Off-White to Pale Yellow Solid	
Pharmacological Class	Class 1a antiarrhythmic agent; Sodium channel blocker	

Quantitative Data

The following tables summarize the key quantitative physical and chemical properties of different forms of sparteine sulfate.

Table 1: Properties of Sparteine Sulfate (Anhydrous)

Property	Value	CAS Number
Molecular Formula	C ₁₅ H ₂₈ N ₂ O ₄ S	299-39-8
Molecular Weight	332.46 g/mol	
Melting Point	129-131 °C	

Table 2: Properties of Sparteine Sulfate Pentahydrate

Property	Value	CAS Number
Molecular Formula	C ₁₅ H ₃₈ N ₂ O ₉ S	6160-12-9
Molecular Weight	422.5 g/mol	

Table 3: Solubility Data

Solvent	Solubility	Reference
Water	3040 mg/L (at 22 °C for Sparteine base)	
DMSO	Soluble	
Methanol	Soluble	

Experimental Protocols

This section outlines general experimental methodologies for the determination of key physical and chemical properties of sparteine sulfate. These are based on standard pharmacopeial and laboratory procedures.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting range of sparteine sulfate.

Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline solids typically exhibit a sharp melting point.

Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Thermometer or digital temperature probe
- Mortar and pestle

Procedure:

- **Sample Preparation:** A small amount of sparteine sulfate is finely ground using a mortar and pestle.

- Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of material enters the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end. The packed sample height should be 2.5-3.5 mm.
- Measurement:
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated rapidly to a temperature approximately 5°C below the expected melting point.
 - The heating rate is then reduced to approximately 1°C per minute.
 - The temperature at which the first droplet of liquid appears (onset point) and the temperature at which the sample is completely molten (clear point) are recorded as the melting range.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of sparteine sulfate in an aqueous medium.

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined.

Materials:

- Sparteine sulfate
- Purified water (or other aqueous buffer)
- Mechanical shaker or agitator
- Centrifuge
- Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

- An excess amount of sparteine sulfate is added to a known volume of the aqueous solvent in a sealed flask.
- The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is then centrifuged to separate the undissolved solid.
- An aliquot of the clear supernatant is carefully removed and diluted as necessary.
- The concentration of sparteine sulfate in the diluted supernatant is determined using a validated analytical method.

Spectroscopic Analysis

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation and confirmation.

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Instrumentation:

- NMR Spectrometer (e.g., 300 MHz or higher)
- NMR tubes

General Procedure (for ^1H and ^{13}C NMR):

- **Sample Preparation:** A few milligrams of sparteine sulfate are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
- **Data Acquisition:** The sample is placed in the NMR spectrometer, and the spectra are acquired. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio and a relaxation delay that allows for quantitative analysis if required. Chemical shifts are reported in ppm relative to a standard (e.g., TMS).

Objective: To obtain an infrared spectrum to identify functional groups.

Principle: IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present. Attenuated Total Reflectance (ATR) is a sampling technique that simplifies sample handling.

Instrumentation:

- FTIR spectrometer with an ATR accessory

Procedure:

- A small amount of the solid sparteine sulfate powder is placed directly onto the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal.
- The IR spectrum is recorded. The ATR-FTIR technique measures the sample at a shallow penetration depth from the surface of the crystal.

Objective: To determine the molecular weight and fragmentation pattern of sparteine.

Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio, providing information about the molecular weight and structure.

Instrumentation:

- Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

General Procedure (ESI-MS):

- A dilute solution of sparteine sulfate is prepared in a suitable solvent (e.g., methanol/water).
- The solution is introduced into the ESI source, where it is nebulized and ionized.
- The resulting ions are guided into the mass analyzer, and the mass spectrum is recorded. The spectrum will typically show the protonated molecule $[M+H]^+$ for the sparteine base. Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS).

Stability-Indicating HPLC Method

Objective: To develop and validate a method to quantify sparteine sulfate and its degradation products.

Principle: High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the drug's stability.

Procedure Outline:

- **Forced Degradation Studies:** Sparteine sulfate is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.
- **Method Development:** A chromatographic method (typically reversed-phase HPLC with UV detection) is developed to achieve adequate separation between the parent drug and all generated degradation products.
- **Method Validation:** The developed method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) (pKa) of sparteine.

Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa can be determined from the inflection point of the titration curve.

Apparatus:

- Potentiometer with a pH electrode
- Burette
- Magnetic stirrer

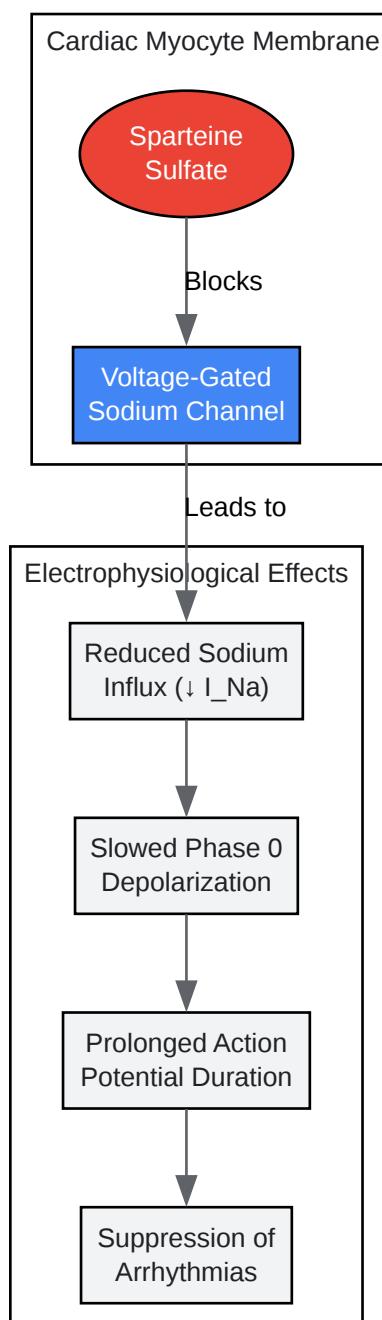
Procedure:

- A standard solution of sparteine sulfate is prepared in water or a suitable co-solvent if solubility is low.
- The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point.

Mechanism of Action and Metabolism

Sodium Channel Blockade

Sparteine sulfate exerts its antiarrhythmic effect by blocking voltage-gated sodium channels in the heart. This action decreases the rate of depolarization of the cardiac action potential, thereby slowing conduction and prolonging the refractory period. Specifically, it has been shown to cause a concentration-dependent reduction in the sodium current (I_{Na}) and a hyperpolarizing shift in the voltage-dependence of sodium channel inactivation.



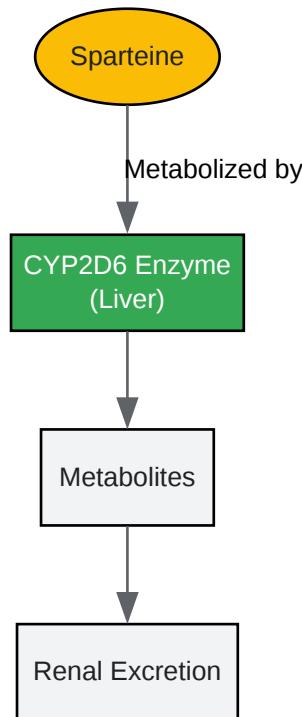
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Figure 1. Signaling pathway of Sparteine Sulfate's antiarrhythmic action.

Metabolism

Sparteine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6. The rate of metabolism can vary significantly between individuals due to genetic polymorphisms in

the CYP2D6 gene, leading to "poor" and "extensive" metabolizer phenotypes. This variability can have significant implications for the drug's efficacy and safety profile.

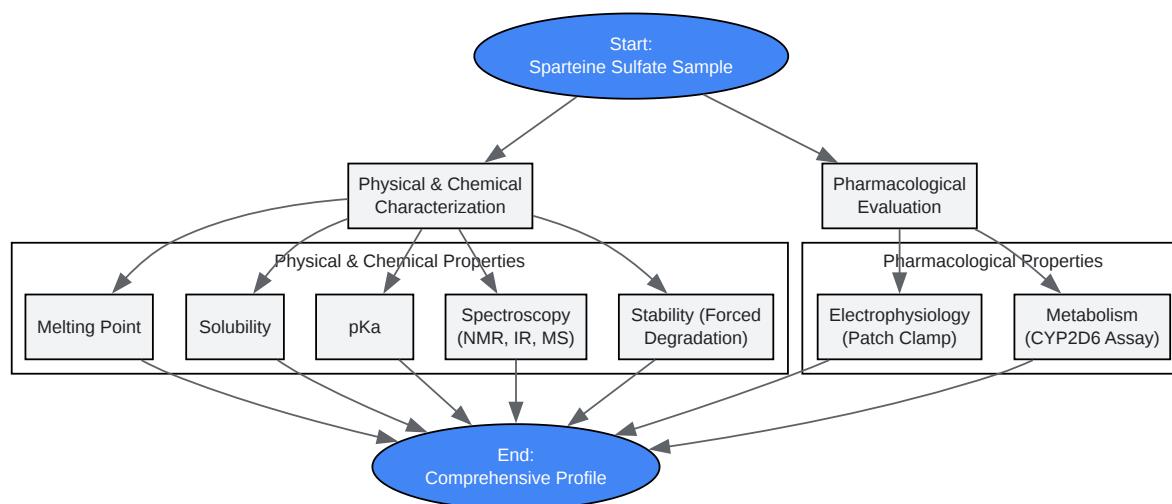


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Figure 2. Metabolic pathway of Sparteine via CYP2D6.

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive characterization of sparteine sulfate.



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Figure 3. General experimental workflow for Sparteine Sulfate characterization.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of sparteine sulfate, along with experimental methodologies for their determination. The information presented, including quantitative data and visual representations of its mechanism of action and characterization workflow, serves as a valuable resource for scientists and researchers. A thorough understanding of these properties is essential for the effective development and utilization of sparteine sulfate in pharmaceutical applications.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com